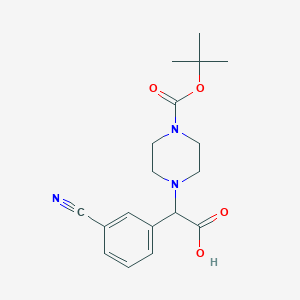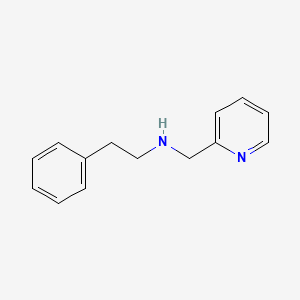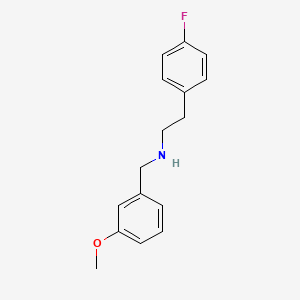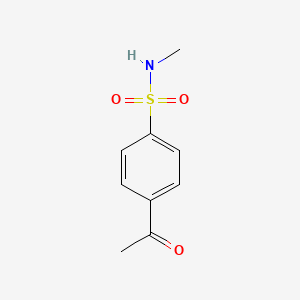
5-Nitro-2-phenylpyridine
Vue d'ensemble
Description
5-Nitro-2-phenylpyridine (5-NPP) is a versatile organic compound with a wide range of applications in the scientific research community. It is a nitro-aromatic compound with a pyridine ring, which is known to be a key intermediate in the synthesis of many pharmaceuticals, pesticides, and other organic compounds. 5-NPP is also used as a starting material for the manufacture of a variety of other chemicals, such as dyes, pigments, and photographic materials.
Applications De Recherche Scientifique
Nitration Reactions and Derivatives Synthesis
- Nitration Processes: 5-Nitro-2-phenylpyridine is involved in nitration reactions. For instance, 2,5-Dimethyl-4-phenylpyridine can undergo nitration to produce nitro compounds and dinitro derivatives (Prostakov et al., 1976).
- Multicomponent Synthesis: It is used in the multicomponent synthesis of unsymmetrical 5-nitropyridines. This synthesis aligns with the principles of green chemistry and offers improved yields and reaction times (Koveza et al., 2018).
Antimitotic Agents and Molecular Studies
- Antitumor Activity: Some derivatives of 5-nitropyridine, like oximes, have shown antitumor activity in mice. These compounds act as precursors to potent antimitotic agents (Temple et al., 1992).
- Tautomerism Studies: The tautomeric behavior of 5-nitro-2-anilinopyridine and related heterocycles has been studied, providing insights into chemical equilibrium and molecular structures (Hirota et al., 1980).
Electronic and Photophysical Properties
- Excited States Analysis: Research on the excited states of various hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine, has been carried out to understand their electronic absorption and emission spectra (Michalski et al., 2016).
- Photoluminescence Studies: this compound derivatives have been used in the synthesis of iridium(III) complexes, exhibiting photoluminescence properties suitable for applications in light-emitting devices (Xu et al., 2016).
Molecular Electronics and Drug Synthesis
- Molecular Diodes: It has been explored for use in molecular diodes that exhibit charge-induced conformational switching (Derosa et al., 2003).
- Glycosyltransferases Inhibitors: Derivatives of 5-nitro-2-pyridyl have been synthesized for use in the synthesis of uridine derivatives, potential glycosyltransferases inhibitors (Komor et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-nitro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOAJTWVYTULDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376530 | |
| Record name | 5-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89076-64-2 | |
| Record name | 5-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-nitro-2-phenylpyridine in the context of the provided research?
A1: In the provided research, this compound functions as a cyclometalating ligand in iridium(III) complexes. [] These complexes are being investigated for their potential in nonlinear optical (NLO) applications, specifically reverse-saturable absorption (RSA). [] One specific complex studied is [Ir(ppyNO2)2(CNArdmp)2]+, where ppyNO2 represents the this compound ligand. []
Q2: How does the structure of the iridium complex containing this compound influence its photophysical properties?
A2: The presence of this compound (ppyNO2) as a cyclometalating ligand in the iridium complex significantly impacts its ground-state and excited-state absorption spectra. [] This influence arises from the electronic properties of the ppyNO2 ligand, which contribute to the overall electronic structure and transitions within the complex. While the research does not delve into specific structure-property relationships for this particular complex, it highlights the importance of ligand choice in tuning the photophysical behavior for NLO applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)



![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)